

Application Notes and Protocols for AVE 0991 in Cardiovascular Cell Culture Studies

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Compound of Interest

Compound Name: AVE 0991 sodium salt

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These application notes provide a comprehensive guide for utilizing AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor, in cell culture studies involving cardiovascular cells. This document outlines the mechanism of action, key applications, detailed experimental protocols, and quantitative data from relevant studies.

Background and Mechanism of Action

AVE 0991 is a synthetic, orally active compound that mimics the beneficial effects of the endogenous peptide Ang-(1-7) by selectively binding to and activating the Mas receptor, a G-protein-coupled receptor.^{[1][2][3][4]} The Ang-(1-7)/Mas receptor axis is a crucial component of the renin-angiotensin system (RAS) that often counteracts the detrimental effects of the Angiotensin II (Ang II)/AT1 receptor axis, which is known to promote vasoconstriction, inflammation, and cellular proliferation.^{[5][6]}

In the context of cardiovascular cells, activation of the Mas receptor by AVE 0991 has been shown to elicit several protective effects, including:

- Vasodilation: Stimulation of nitric oxide (NO) release from endothelial cells.^{[7][8][9]}
- Anti-proliferative effects: Attenuation of vascular smooth muscle cell (VSMC) proliferation.^{[1][10]}

- Anti-hypertrophic effects: Prevention of cardiomyocyte hypertrophy.[11]
- Anti-inflammatory and Anti-fibrotic properties: Reduction of inflammation, oxidative stress, and fibrosis.[2][12]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of AVE 0991 in various cardiovascular cell culture models.

Table 1: Effects of AVE 0991 on Endothelial Cells

Cell Type	AVE 0991 Concentration	Treatment Duration	Key Findings	Reference
Bovine Aortic Endothelial Cells (BAECs)	10 µmol/L	Not specified	Stimulated Nitric Oxide (NO) release (295±20 nmol/L) and low levels of superoxide (O ₂ ⁻) release (18±2 nmol/L).[7][8]	[7][8]
Bovine Aortic Endothelial Cells (BAECs)	IC50: 21±35 nmol/L	Not specified	Competed for high-affinity binding of [125I]-Ang-(1-7).[7][8]	[7][8]

Table 2: Effects of AVE 0991 on Vascular Smooth Muscle Cells (VSMCs)

Cell Type	AVE 0991 Concentration	Treatment Duration	Key Findings	Reference
Rat Vascular Smooth Muscle Cells (VSMCs)	10^{-8} to 10^{-5} mol/L	Not specified	Dose-dependently inhibited Ang II-induced proliferation. [1]	[1]
Rat Vascular Smooth Muscle Cells (VSMCs)	10^{-5} mol/L or 10^{-7} mol/L	Not specified	Attenuated reactive oxygen species (ROS) production and phosphorylation of p38 MAPK. [1]	[1]
Rat Vascular Smooth Muscle Cells (VSMCs)	10^{-5} mol/L or 10^{-6} mol/L	Not specified	Increased heme oxygenase-1 (HO-1) expression in the presence of Ang II. [1]	[1]

Table 3: Effects of AVE 0991 on Cardiomyocytes

Cell Type	AVE 0991 Concentration	Treatment Duration	Key Findings	Reference
Neonatal Rat Cardiomyocytes	10^{-5} mol/L and 10^{-7} mol/L	Not specified	Attenuated Ang II-induced increases in protein content, cell surface area, and [3 H]leucine incorporation.[11]	[11]
Neonatal Rat Cardiomyocytes	10^{-5} mol/L and 10^{-7} mol/L	Not specified	Inhibited Ang II-induced elevation of TGF- β 1 and Smad2 expression.[11]	[11]

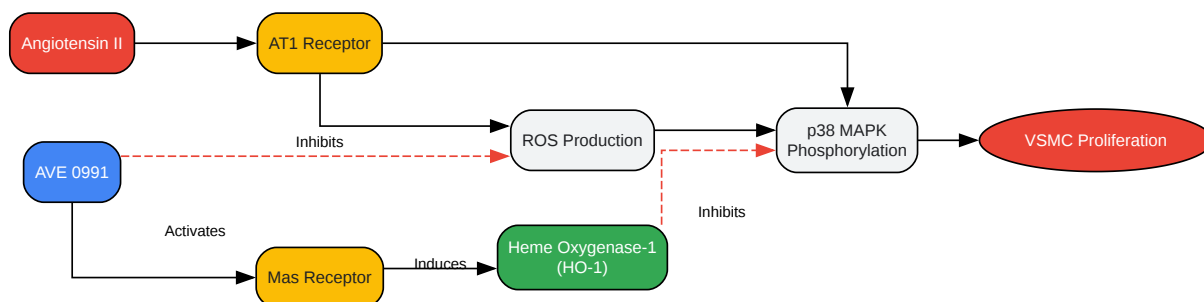
Signaling Pathways

AVE 0991 exerts its effects through the activation of the Mas receptor, which triggers downstream signaling cascades that vary depending on the cell type.



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Caption: AVE 0991 signaling in endothelial cells leading to vasodilation.



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Caption: AVE 0991 counteracts Ang II-induced VSMC proliferation.



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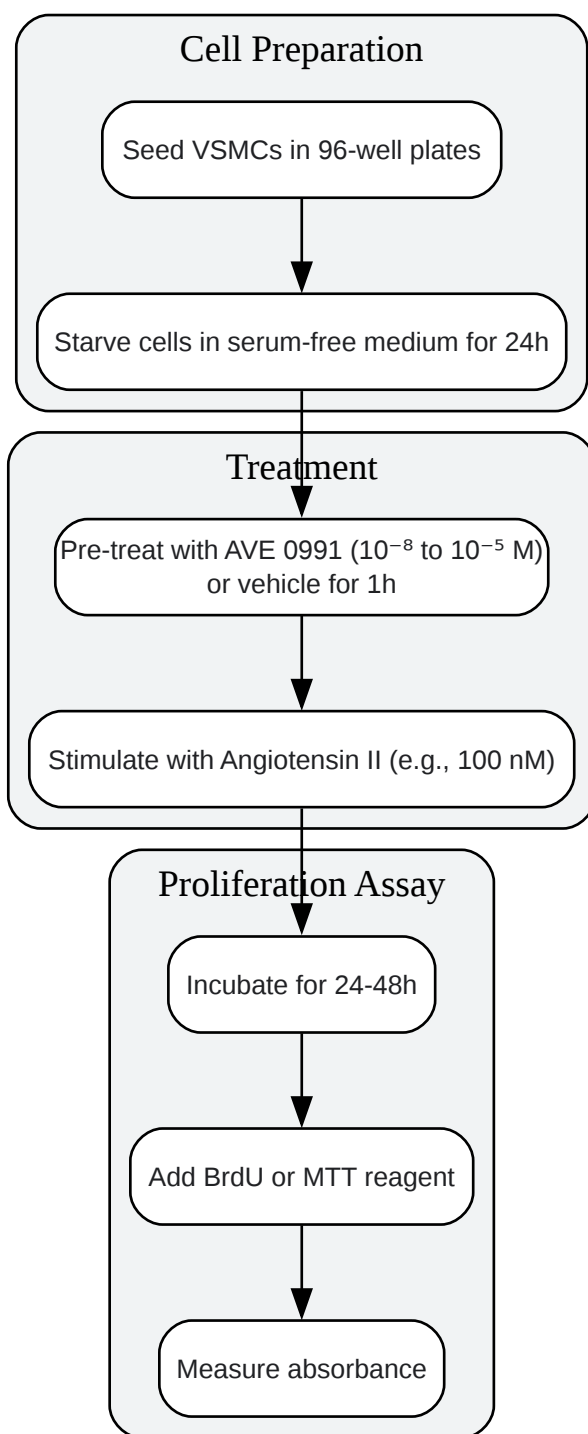
Caption: AVE 0991 inhibits Ang II-induced cardiomyocyte hypertrophy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of AVE 0991 on cardiovascular cells.

Protocol 1: Assessment of Vascular Smooth Muscle Cell (VSMC) Proliferation

This protocol is designed to quantify the anti-proliferative effect of AVE 0991 on Ang II-stimulated VSMCs.



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Caption: Workflow for assessing VSMC proliferation.

Materials:

- Rat Aortic Smooth Muscle Cells (or other suitable VSMC line)
- DMEM/F-12 medium supplemented with 10% FBS
- Serum-free DMEM/F-12 medium
- AVE 0991 (stock solution in DMSO or appropriate solvent)
- Angiotensin II (Ang II)
- BrdU or MTT proliferation assay kit
- 96-well cell culture plates
- Microplate reader

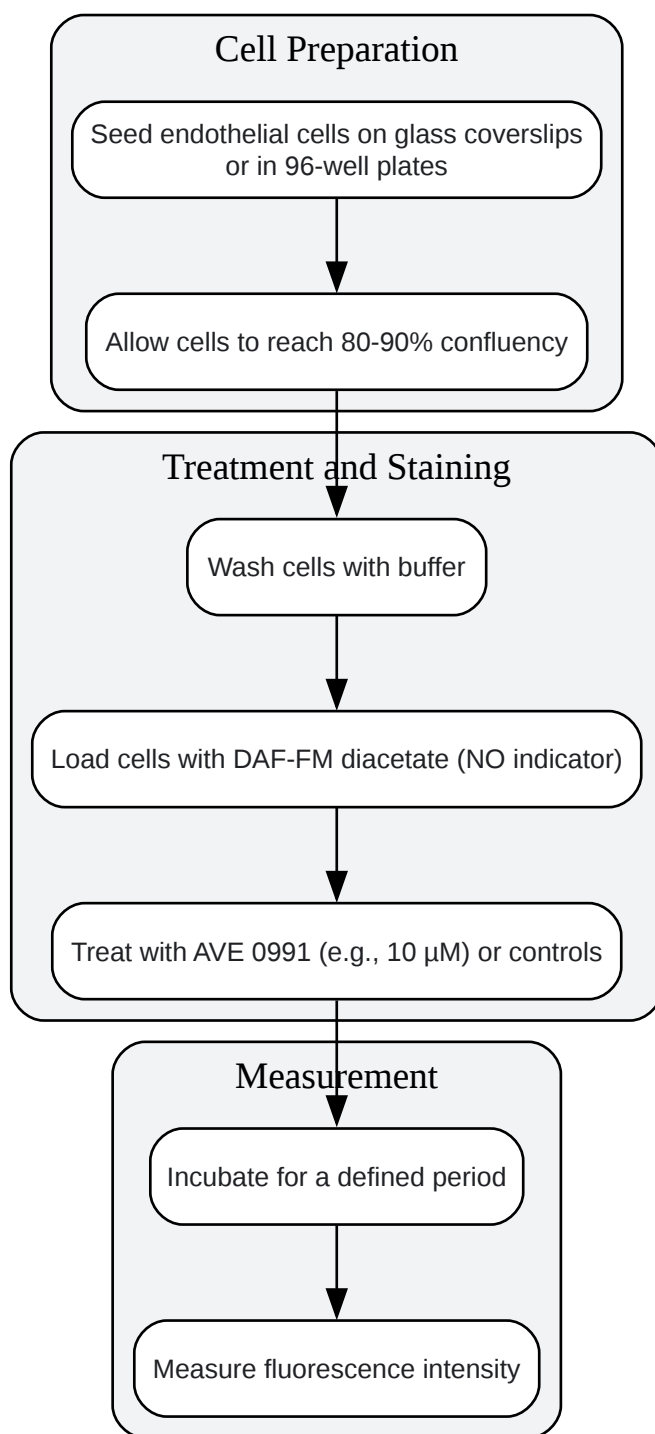
Procedure:

- Cell Seeding: Seed VSMCs into 96-well plates at a density of 5,000-10,000 cells/well in complete medium and allow them to adhere overnight.
- Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
- Pre-treatment: Pre-treat the cells with various concentrations of AVE 0991 (e.g., 10^{-8} , 10^{-7} , 10^{-6} , 10^{-5} M) or vehicle control for 1 hour.
- Stimulation: Add Ang II (e.g., 100 nM) to the wells to induce proliferation. Include a control group without Ang II stimulation.
- Incubation: Incubate the plates for 24 to 48 hours.
- Proliferation Assay:
 - For BrdU Assay: Add BrdU labeling reagent to each well during the final 2-4 hours of incubation. Follow the manufacturer's instructions for cell fixation, antibody incubation, and substrate reaction.

- For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate until the formazan crystals are dissolved.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Normalize the data to the vehicle-treated control group and express the results as a percentage of the Ang II-stimulated group.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol describes the use of a fluorescent dye to measure NO production in endothelial cells treated with AVE 0991.



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Caption: Workflow for measuring nitric oxide production.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs)
- Endothelial cell growth medium
- DAF-FM diacetate (or other suitable NO-sensitive fluorescent dye)
- AVE 0991
- Positive control (e.g., Acetylcholine or Bradykinin)
- Negative control (e.g., L-NAME, an eNOS inhibitor)
- Fluorescence microscope or plate reader

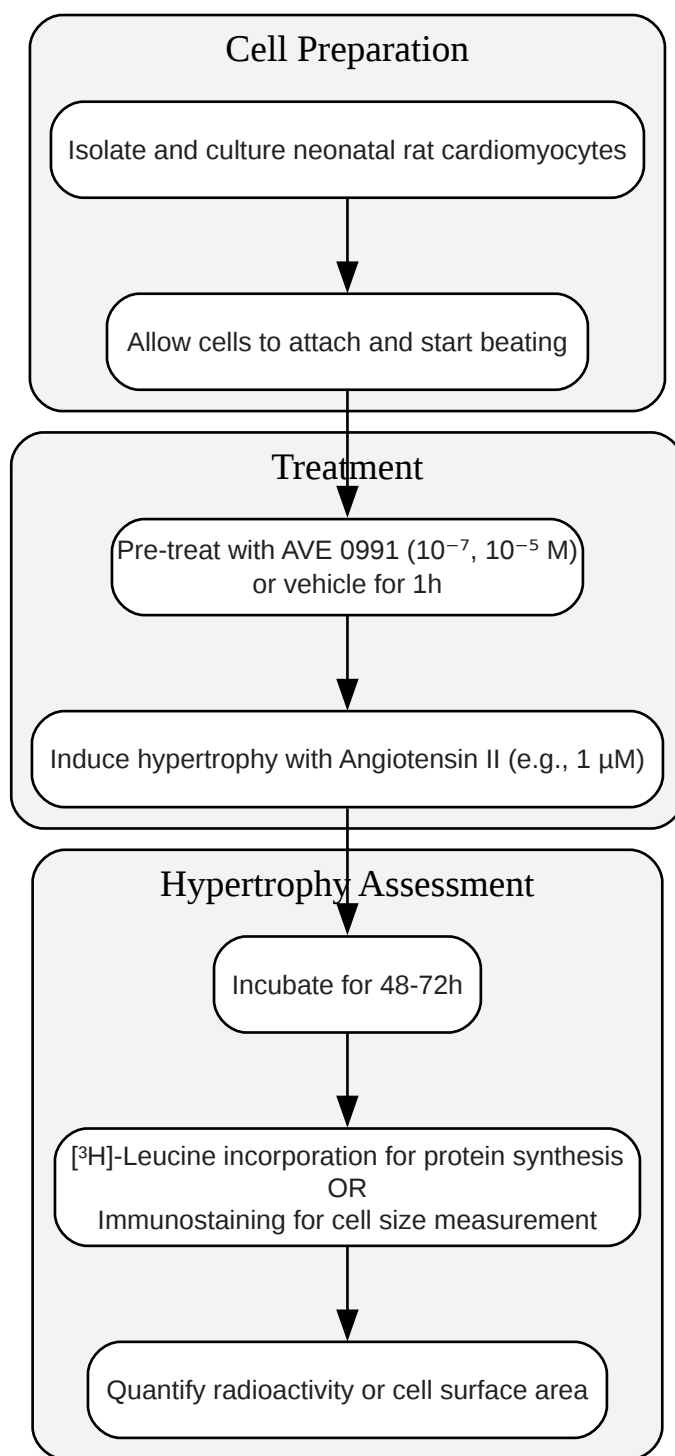
Procedure:

- Cell Seeding: Seed endothelial cells onto glass-bottom dishes, coverslips, or black-walled 96-well plates suitable for fluorescence measurements.
- Cell Growth: Culture the cells until they form a confluent monolayer.
- Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with DAF-FM diacetate (e.g., 5 μ M) in the dark for 30-60 minutes at 37°C.
- Washing: Wash the cells twice with the salt solution to remove excess dye.
- Treatment: Add AVE 0991 (e.g., 10 μ M), positive control, negative control, or vehicle to the cells.
- Image/Data Acquisition:
 - Microscopy: Immediately begin acquiring fluorescence images at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes.
 - Plate Reader: Measure fluorescence intensity at an excitation/emission of ~495/515 nm at regular intervals.

- Analysis: Quantify the change in fluorescence intensity over time. The rate of increase in fluorescence is proportional to the rate of NO production.

Protocol 3: Assessment of Cardiomyocyte Hypertrophy

This protocol outlines methods to evaluate the anti-hypertrophic effects of AVE 0991 on cardiomyocytes, focusing on cell size and protein synthesis.



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Caption: Workflow for assessing cardiomyocyte hypertrophy.

Materials:

- Neonatal rat ventricular myocytes (NRVMs)
- Plating medium and maintenance medium for cardiomyocytes
- AVE 0991
- Angiotensin II (Ang II)
- [³H]-Leucine
- Antibodies for immunostaining (e.g., anti- α -actinin)
- Fluorescent secondary antibodies and DAPI
- Scintillation counter
- Fluorescence microscope with image analysis software

Procedure:

A. Protein Synthesis ([³H]-Leucine Incorporation):

- Cell Culture and Treatment: Isolate and culture NRVMs. After 24-48 hours, pre-treat with AVE 0991 for 1 hour, followed by Ang II stimulation for 48 hours.
- Radiolabeling: During the final 24 hours of incubation, add [³H]-Leucine (1 μ Ci/mL) to the medium.
- Cell Lysis and Precipitation: At the end of the incubation, wash the cells with ice-cold PBS, and precipitate the proteins with ice-cold 10% trichloroacetic acid (TCA).
- Quantification: Wash the precipitate with ethanol, solubilize it in NaOH, and measure the radioactivity using a scintillation counter.

B. Cell Size Measurement (Immunofluorescence):

- Cell Culture and Treatment: Culture NRVMs on coverslips. Treat with AVE 0991 and Ang II as described above for 48-72 hours.

- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against a sarcomeric protein (e.g., α -actinin) overnight at 4°C.
- Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
- Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ) to outline individual cells and measure their surface area. Analyze at least 100 cells per condition.

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References

1. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
3. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
5. scielo.br [scielo.br]
6. Angiotensin 1–7 and the Non-Peptide MAS-R Agonist AVE0991 Inhibit Breast Cancer Cell Migration and Invasion [mdpi.com]
7. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
8. ahajournals.org [ahajournals.org]

- 9. art.torvergata.it [art.torvergata.it]
- 10. researchgate.net [researchgate.net]
- 11. The nonpeptide AVE0991 attenuates myocardial hypertrophy as induced by angiotensin II through downregulation of transforming growth factor-beta1/Smad2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
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